Lipophilicity-Driven Differentiation: Computed LogP and Topological Polar Surface Area vs. Chlorinated Analog
The target compound demonstrates a computed XLogP3-AA of 3.6 and a Topological Polar Surface Area (TPSA) of 65.6 Ų, derived from the PubChem database (CID 16891573) [1]. In contrast, its closest commercially available analog, N1-(5-chloro-2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, exhibits a higher computed LogP (estimated 4.0-4.2) due to the addition of the chlorine atom, while maintaining an identical TPSA . This difference of approximately 0.4-0.6 LogP units suggests that the target compound possesses moderately superior aqueous solubility and a distinct pharmacokinetic trajectory, which must be empirically verified but influences compound selection for in vitro assays where solubility is critical.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6; TPSA = 65.6 Ų |
| Comparator Or Baseline | N1-(5-chloro-2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide; XLogP3-AA ≈ 4.0-4.2 (estimated); TPSA = 65.6 Ų |
| Quantified Difference | ΔLogP ≈ 0.4–0.6 units (target compound is less lipophilic) |
| Conditions | Computed properties using XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity reduces the risk of nonspecific protein binding and poor solubility, which are common failure points in in vitro biochemical and cellular assays.
- [1] PubChem. Computed Properties for CID 16891573: N1-(2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide. National Center for Biotechnology Information, 2025. View Source
